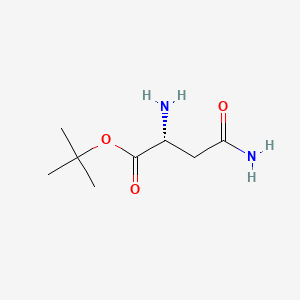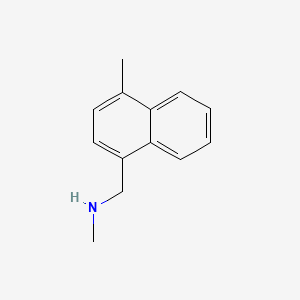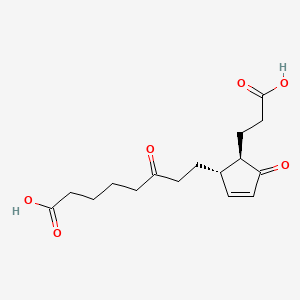
四氢-PGAM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
四去氢-前列腺素A代谢物(四去氢-PGAM)是前列腺素A的代谢产物。 它是四去氢-前列腺素E代谢物(四去氢-PGEM)的脱水产物,可以作为尿液中四去氢-PGEM水平的替代指标 。 四去氢-PGAM是一种小分子,化学式为C16H22O6,分子量为310.34 g/mol .
科学研究应用
四去氢-PGAM在科学研究中有多种应用,包括:
作用机制
四去氢-PGAM的作用机制涉及其与体内特定分子靶标和途径的相互作用。 作为前列腺素A的代谢产物,四去氢-PGAM反映了体内前列腺素A的生物合成 。 它可以通过调节参与前列腺素代谢的酶和受体的活性来影响各种生理过程 .
生化分析
Biochemical Properties
Tetranor-PGAM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to generate antibody-producing hybridomas in mice immunized with Tetranor-PGAM . The nature of these interactions is complex and involves competitive enzyme immunoassay (EIA) processes .
Cellular Effects
Tetranor-PGAM influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, urinary Tetranor-PGAM levels were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma .
Molecular Mechanism
At the molecular level, Tetranor-PGAM exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetranor-PGAM change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Tetranor-PGAM vary with different dosages in animal models .
Metabolic Pathways
Tetranor-PGAM is involved in several metabolic pathways. It interacts with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of Tetranor-PGAM within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of Tetranor-PGAM and its effects on activity or function are complex and involve various targeting signals or post-translational modifications .
准备方法
合成路线及反应条件
四去氢-PGAM是通过四去氢-PGEM的脱水反应合成的。 脱水过程包括在特定条件下从四去氢-PGEM中去除水分子 。 该反应通常需要酸性或碱性催化剂来促进脱水过程。
工业生产方法
四去氢-PGAM的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该过程包括通过固相萃取和色谱等技术对产物进行纯化,以去除杂质并获得高纯度化合物 .
化学反应分析
反应类型
四去氢-PGAM经历多种化学反应,包括:
氧化: 四去氢-PGAM可以被氧化形成不同的氧化产物。
还原: 还原反应可以将四去氢-PGAM转化为还原形式。
取代: 取代反应可以在四去氢-PGAM分子中引入不同的官能团。
常用试剂和条件
四去氢-PGAM反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和各种催化剂(如酸或碱)来促进反应 .
主要形成的产物
四去氢-PGAM反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能产生氧化衍生物,而还原反应可能产生四去氢-PGAM的还原形式 .
相似化合物的比较
类似化合物
四去氢-前列腺素E代谢物(四去氢-PGEM): 四去氢-PGAM的前体,通过脱水形成.
四去氢-前列腺素D代谢物(四去氢-PGDM): 另一种具有类似性质的前列腺素代谢物.
四去氢-前列腺素F代谢物(四去氢-PGFM): 一种具有不同生物活性的相关化合物.
独特性
四去氢-PGAM的独特性在于其作为四去氢-PGEM的脱水产物的特定作用,以及其作为尿液中前列腺素E水平的替代标志物的用途 。 其独特的化学结构和性质使其在各种科学和医学应用中具有价值 .
属性
IUPAC Name |
8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPIFMOQVFWSBF-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of detecting tetranor-PGAM in biological samples?
A1: While the provided research articles focus on tetranor-PGDM, a metabolite of Prostaglandin D2, and don't directly investigate tetranor-PGAM, it's important to understand the broader context. Prostaglandins like PGA2, PGD2, PGE2, and PGF2α, play crucial roles in inflammation and various physiological processes. Measuring their metabolites, including tetranor-PGAM (derived from PGA2), in biological samples like urine can provide insights into prostaglandin activity within the body. [, ] This could be relevant for understanding disease processes or monitoring treatment responses.
Q2: The research mentions a newly developed EIA for tetranor-PGDM. Could similar techniques be applied to detect tetranor-PGAM?
A2: The development of a sensitive and specific monoclonal antibody-based enzyme immunoassay (EIA) for tetranor-PGDM [] demonstrates the potential for similar approaches to quantify other prostaglandin metabolites, including tetranor-PGAM. The success of the tetranor-PGDM EIA relied on generating a monoclonal antibody with high affinity for the target molecule. If researchers can develop a monoclonal antibody with comparable specificity for tetranor-PGAM, a similar competitive EIA could be established. This would require optimizing assay conditions (ionic strength, pH, etc.) and validating its performance (specificity, sensitivity, recovery). []
Q3: The research highlights the role of metabolomics in studying ocular inflammation. How might tetranor-PGAM analysis contribute to this field?
A3: The study exploring green tea extract's effects on endotoxin-induced ocular inflammation [] underscores the power of metabolomics in dissecting complex biological processes. While the study doesn't directly measure tetranor-PGAM, its findings suggest potential avenues for future research. Considering the role of prostaglandins in inflammation, analyzing tetranor-PGAM levels in ocular fluids (e.g., aqueous humor) could provide insights into the inflammatory cascade in ocular diseases like uveitis. Combining tetranor-PGAM analysis with broader metabolomics profiling could reveal novel therapeutic targets or biomarkers for diagnosis and monitoring treatment response. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
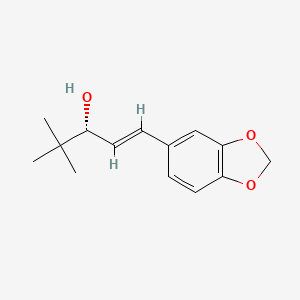

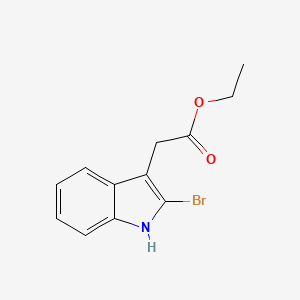
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
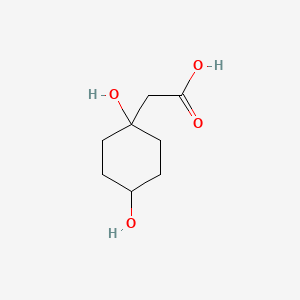
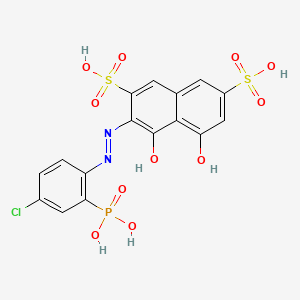
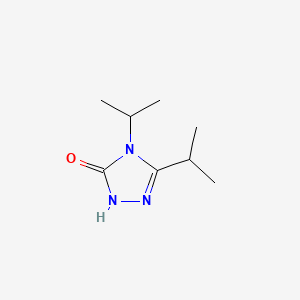
![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
